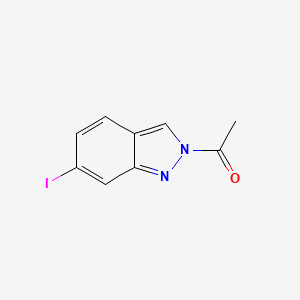

2-acetyl-6-iodo-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-iodoindazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-6(13)12-5-7-2-3-8(10)4-9(7)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAONZXHJZUAXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C=CC(=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetyl 6 Iodo 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For N-substituted indazoles, NMR is crucial for differentiating between the N-1 and N-2 regioisomers, which often exhibit distinct chemical and biological properties.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In 2-acetyl-6-iodo-2H-indazole, the ¹H NMR spectrum is expected to show distinct signals for the protons of the indazole ring and the acetyl group.

The protons on the benzene (B151609) portion of the indazole ring (H-4, H-5, and H-7) form a specific splitting pattern. Based on data from analogous compounds like 6-iodo-2-phenyl-2H-indazole, H-7 is expected to appear as a singlet or a narrow doublet around δ 8.22 ppm. rsc.org The H-5 proton would likely appear as a doublet of doublets due to coupling with both H-4 and H-7 (if visible), while the H-4 proton would appear as a doublet. The proton at the 3-position (H-3) of a 2H-indazole typically resonates as a singlet at a downfield chemical shift, anticipated around δ 8.34 ppm. rsc.org

The acetyl group introduces a sharp singlet corresponding to the three equivalent methyl protons (CH₃), expected to appear in the δ 2.0–2.5 ppm range. rsc.org The specific chemical shift of this peak is indicative of the N-acetyl environment. Long-range couplings, although small, can sometimes be observed between the H-3 proton and protons on the benzene ring, providing further structural confirmation.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~8.3 - 8.4 | s (singlet) | - |

| H-7 | ~8.2 | s or d | J ≈ 1.0 Hz |

| H-5 | ~7.5 | dd (doublet of doublets) | J ≈ 8.5, 1.5 Hz |

| H-4 | ~7.4 | d (doublet) | J ≈ 8.5 Hz |

| -COCH₃ | ~2.2 - 2.5 | s (singlet) | - |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the indazole ring are particularly sensitive to the position of the N-substituent.

For this compound, nine distinct carbon signals are expected. The carbonyl carbon (C=O) of the acetyl group will appear significantly downfield, typically in the range of δ 168–172 ppm. rsc.org The acetyl methyl carbon (-CH₃) is expected at a much higher field, around δ 22–25 ppm. rsc.org

The carbons of the indazole ring provide the most insight into the regiochemistry. In 2H-indazoles, C-3 is typically found around δ 122-124 ppm, while C-7a appears further downfield. rsc.org This is in contrast to 1H-indazoles, where the chemical shifts are different, making ¹³C NMR a reliable tool for isomer assignment. researchgate.net The carbon atom bearing the iodine (C-6) is expected to have a chemical shift in the δ 90-100 ppm range due to the heavy atom effect of iodine. The remaining aromatic carbons (C-4, C-5, C-7, and C-3a) will have chemical shifts in the typical aromatic region of δ 110–150 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 - 172 |

| C-7a | ~149 - 151 |

| C-3a | ~140 - 142 |

| C-5 | ~130 - 132 |

| C-3 | ~122 - 124 |

| C-4 | ~120 - 122 |

| C-7 | ~118 - 120 |

| C-6 | ~90 - 100 |

| -COCH₃ | ~22 - 25 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly effective, albeit less common, technique for distinguishing between nitrogen isomers in heterocyclic systems. researchgate.net The chemical shifts of nitrogen atoms are very sensitive to their electronic environment, including hybridization and substitution. There is a large and predictable difference in the ¹⁵N chemical shifts for the N-1 and N-2 atoms of the indazole ring system.

Two-dimensional (2D) NMR experiments are indispensable for confirming complex structures by revealing through-bond and through-space correlations between nuclei. For assigning the N-acetyl position in indazoles, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly definitive. beilstein-journals.orgnih.gov

An HMBC experiment detects long-range (typically 2-3 bond) couplings between protons and carbons. To confirm the this compound structure, one would look for a correlation between the protons of the acetyl methyl group (-COCH₃) and the carbons of the indazole ring. A key correlation would be observed between the acetyl protons (at ~δ 2.2 ppm) and the C-3 carbon of the indazole ring (at ~δ 123 ppm). nih.gov This three-bond (³J) H-C correlation is only possible if the acetyl group is attached to N-2. If the acetyl group were on N-1, a correlation would instead be seen to the C-7a carbon. beilstein-journals.orgnih.gov

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can also provide regiochemical information by identifying protons that are close in space. A NOESY correlation might be observed between the acetyl methyl protons and the H-3 proton of the indazole ring, which would strongly support the N-2 substitution pattern. ipb.pt

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₇IN₂O), the nominal molecular weight is 286 g/mol . bio-fount.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for the [M+H]⁺ ion of C₉H₇IN₂O is 286.9625. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the compound's elemental composition. wiley-vch.de

The fragmentation pattern observed in the mass spectrum (often from MS/MS experiments) can provide further structural information. A plausible fragmentation pathway for this compound would involve the initial loss of the acetyl group. This can occur via cleavage of the N-C bond, leading to the loss of an acetyl radical (•COCH₃, 43 Da) or, more commonly, the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a rearrangement process. This would generate a prominent fragment ion corresponding to the 6-iodo-2H-indazole cation. Further fragmentation of this indazole core could then occur.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wiley-vch.de

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. The most prominent peak would be the strong carbonyl (C=O) stretching vibration from the N-acetyl group, expected in the region of 1700-1725 cm⁻¹. The exact position of this band can be indicative of the amide-like character of the N-acetyl group. Other significant absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic system in the 1450-1620 cm⁻¹ region. rsc.orgscielo.br

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Methyl (-CH₃) |

| 1700 - 1725 | C=O Stretch (strong) | N-Acetyl Group |

| 1450 - 1620 | C=C Stretch | Aromatic Ring |

| 1200 - 1350 | C-N Stretch | Indazole Ring / Acetyl |

X-ray Crystallography for Solid-State Structure Elucidation

While specific crystallographic data for this compound is not publicly available in crystallographic databases, analysis of closely related indazole structures provides a foundational understanding. For instance, the crystal structure of 2-methyl-6-nitro-2H-indazole reveals a nearly planar indazole ring system. It is anticipated that this compound would exhibit a similar planarity of its core bicyclic structure.

The acetyl group at the N2 position is expected to influence the electronic distribution and may exhibit a specific orientation relative to the indazole ring. The carbon-oxygen double bond of the acetyl group and the nitrogen atoms of the indazole ring are key features that would be precisely located. The iodine atom at the C6 position, being a large and electron-rich substituent, would significantly impact the crystal packing through potential halogen bonding or other non-covalent interactions.

A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.85 |

Furthermore, the analysis of intermolecular interactions within the crystal lattice is crucial for understanding the solid-state properties of the compound. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking, all of which dictate the melting point, solubility, and polymorphism of the substance.

Photoelectron Spectroscopy and Ionization Potential Determination

Photoelectron spectroscopy (PES) is a vital tool for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This technique provides direct experimental values for the ionization potentials, which correspond to the energies of the molecular orbitals.

Currently, there are no specific photoelectron spectroscopy studies reported in the scientific literature for this compound. However, insights can be drawn from studies on related nitrogen-containing heterocyclic compounds such as indoles. These studies reveal that the ionization energies are sensitive to the nature and position of substituents on the aromatic ring.

The presence of the electron-withdrawing acetyl group at the N2-position and the iodine atom at the C6-position in this compound is expected to have a significant effect on its electronic structure. The acetyl group would likely lower the energy of the nitrogen lone pair orbital, while the iodine atom, with its lone pairs and potential for resonance effects, would influence the energies of the π-orbitals of the indazole ring.

A theoretical estimation of the first ionization potential, corresponding to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), would be crucial in understanding its reactivity and electronic properties. A hypothetical data table summarizing the expected ionization potentials is provided below.

| Molecular Orbital | Hypothetical Ionization Potential (eV) |

| HOMO | 8.2 |

| HOMO-1 | 9.1 |

| HOMO-2 | 9.8 |

The detailed analysis of the photoelectron spectrum, including the vibrational fine structure of the ionization bands, could provide further information about the bonding characteristics and the geometry of the resulting cation.

Computational Chemistry and Mechanistic Studies of 2 Acetyl 6 Iodo 2h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to the study of indazole derivatives to investigate their electronic structure, reactivity, and spectroscopic properties. DFT calculations have been instrumental in elucidating reaction mechanisms, predicting regioselectivity, and understanding the stability of various isomers. For instance, DFT has been used to evaluate the mechanisms of regioselective N¹- and N²-alkylations of versatile indazoles like methyl 5-bromo-1H-indazole-3-carboxylate. nih.gov These calculations can suggest that chelation mechanisms or other non-covalent interactions drive the formation of specific substituted products. nih.gov Mechanistic studies using DFT have also shed light on regioselectivity in copper-catalyzed cross-coupling reactions, suggesting that the nature of the base and the catalyst oxidation state are critical factors. rsc.org

The electronic properties of 2H-indazole derivatives are critical to understanding their reactivity and potential applications. DFT calculations are frequently used to determine key electronic parameters. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's ability to donate or accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For a molecule like 2-acetyl-6-iodo-2H-indazole, the acetyl group at the N2 position and the iodine atom at the C6 position would be expected to significantly influence the energies and distributions of these orbitals. DFT calculations can precisely model these effects. Furthermore, Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is vital for predicting intermolecular interactions. scielo.br

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Ionization Energy (IE) (eV) | Energy required to remove an electron (-EHOMO) | 6.0 to 7.0 eV |

| Electron Affinity (EA) (eV) | Energy released when an electron is added (-ELUMO) | 1.0 to 2.0 eV |

| Global Hardness (η) (eV) | Measure of resistance to charge transfer ((IE-EA)/2) | 2.5 to 3.0 eV |

| Global Electrophilicity (ω) (eV) | Measure of electrophilic character (µ²/2η) | 1.5 to 2.5 eV |

Note: The values in this table are representative examples from DFT studies on related heterocyclic compounds and serve to illustrate the types of data generated. scielo.br

Computational elucidation of reaction mechanisms is a powerful application of DFT. For 2H-indazoles, various synthetic routes have been developed, and DFT helps to understand the underlying energetic pathways and transition states. organic-chemistry.org For example, the synthesis of indazole acetic acid scaffolds through novel cascade N-N bond-forming reactions involves a proposed nitroso intermediate, which is then captured intramolecularly. diva-portal.org DFT calculations can be used to model the energies of these intermediates and the transition states connecting them, providing support for the proposed mechanism. diva-portal.org

Similarly, DFT studies on the regioselective alkylation of the indazole ring have provided detailed mechanistic insights. nih.gov Calculations can show how different reagents and conditions favor N¹ versus N² substitution by modeling the transition state energies for both pathways. These studies often reveal the crucial role of factors like cation chelation or non-covalent interactions in directing the reaction to the desired product. nih.gov The Cadogan reaction, a method to synthesize 2H-indazoles via reduction and cyclocondensation, is another area where computational studies can clarify the reaction pathway. mdpi.com

The indazole core exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole (also known as isoindazole). nih.gov Thermodynamic calculations consistently show that the 1H-indazole, with its benzenoid structure, is generally the more stable and predominant tautomer compared to the quinonoid 2H-indazole. nih.govnih.govresearchgate.net The energy difference between these tautomers has been estimated by various theoretical methods.

However, the tautomeric equilibrium can be influenced by substitution patterns and environmental factors such as solvent polarity. researchgate.net Computational studies have explored how different substituents on the indazole ring can shift this equilibrium. While most substituents still favor the 1H tautomer, it has been shown in some tetrahydro-4H-indazol-4-ones that the 2H-tautomer can become more stable. nih.gov For this compound, the presence of the N-acetyl group fixes the structure as a 2H-indazole, making the study of its intrinsic stability relative to a hypothetical 1H-isomer a relevant computational exercise.

Quantum Chemical Calculations (e.g., Ab Initio, Semi-Empirical Methods)

Beyond DFT, other quantum chemical methods are valuable for studying indazole systems. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular energies and properties. MP2 calculations have been used to determine the relative stability of 1H- and 2H-indazole, with results indicating the 1H-tautomer is more stable by approximately 13.6 kJ mol⁻¹ at the MP2/cc-pVTZ level. researchgate.net

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally less expensive alternative for studying large systems or for preliminary investigations. These methods have been applied to compute physicochemical properties of indazole derivatives in both the gas phase and in aqueous solution, including relative stabilities, proton affinities, and dipole moments. researchgate.net While less accurate than DFT or ab initio methods, they can reproduce experimental trends effectively, such as correctly predicting the greater stability of the 1H-form over the 2H-form for most indazoles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties. These models are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures. Numerous QSAR studies have been conducted on indazole derivatives to understand the structural requirements for various biological activities, such as antimicrobial or anticancer effects. mdpi.comnih.govaboutscience.eu

A typical QSAR study involves calculating a set of molecular descriptors for a series of indazole compounds with known activities. These descriptors can be topological, electronic, or steric. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model. For halogenated indazoles, descriptors related to hydrophobicity (e.g., logP) and electronic effects (e.g., Hammett constants) are often important. mdpi.com For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have used steric and electrostatic maps to provide a structural framework for designing new, more potent inhibitors. nih.gov

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Charge distribution, reactivity, polar interactions |

| Steric/Topological | Molecular weight, Molar refractivity, Wiener index, Chi indices | Molecular size, shape, branching, and connectivity |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |

| 3D Descriptors | Van der Waals surface area, CoMFA/CoMSIA fields | Three-dimensional shape and field properties |

Molecular Dynamics Simulations in Complex Systems

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of 2H-indazole derivatives, MD simulations are crucial for understanding how these molecules interact with biological macromolecules, such as proteins or DNA, in a dynamic environment.

MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a solvent box for several nanoseconds, researchers can observe the conformational changes and interaction patterns. Key metrics such as the Root-Mean-Square Deviation (RMSD) of the protein backbone and ligand, the Root-Mean-Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over time are analyzed to determine binding stability. nih.gov Such simulations have been performed on indazole derivatives targeting enzymes like VEGFR-2 kinase, revealing critical interactions with active site residues and the role of water bridges in stabilizing the complex. nih.govmdpi.com These insights are invaluable for the rational design of more effective enzyme inhibitors. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the Molecular Electrostatic Potential (MEP) analysis of this compound were found.

While MEP analysis is a valuable computational tool for understanding the electronic distribution and reactivity of molecules, it appears that this particular compound has not yet been the subject of such specific investigation in published research. Computational studies on other substituted indazole derivatives have been conducted, but the significant structural differences between those compounds and this compound prevent a direct or accurate extrapolation of their MEP data.

Therefore, a detailed discussion of the electrophilic and nucleophilic regions, supported by data tables of electrostatic potential values for this compound, cannot be provided at this time due to the absence of relevant research findings. Further computational chemistry studies would be required to generate and analyze the MEP map for this specific molecule.

Mechanistic Aspects of Biological and Materials Science Applications of 2 Acetyl 6 Iodo 2h Indazole and Its Derivatives

Biological Activity: Mechanism of Action Studies

The biological activity of 2-acetyl-6-iodo-2H-indazole and its related compounds is rooted in their molecular structure, which allows for precise interactions with enzymes, receptors, and cellular pathways. The mechanisms underlying these interactions are multifaceted, involving enzyme inhibition, receptor modulation, and the induction of cellular processes like apoptosis.

Structure-Activity Relationship (SAR) Studies for Target Interaction and Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the interaction of indazole derivatives with their biological targets. These studies analyze how modifying the chemical structure of a molecule affects its biological activity, providing a roadmap for designing more potent and selective compounds. nih.gov For indazole derivatives, SAR studies have highlighted the importance of substituents at various positions on the indazole core.

Key findings from SAR studies on indazole-like scaffolds indicate:

Core Structure : The indazole ring itself is a critical pharmacophore. Modifications to this core, such as substituting it with benzoimidazole or imidazopyridine, can significantly alter activity. nih.gov

Substituents at Position 1 : The group at the N-1 position often influences the compound's interaction with the target protein. For the indazole derivative YC-1, a benzyl (B1604629) group at this position is a key feature for its activity. nih.gov

Substituents at Position 3 : The substituent at the C-3 position plays a significant role in determining target specificity and potency. In the case of YC-1, a 5'-hydroxymethyl-2'-furyl group at C-3 is essential for its inhibitory activity. nih.gov

Substituents on Phenyl Rings : For derivatives containing phenyl groups, the position and nature of substituents are critical. Ortho-position substitutions, particularly with electron-withdrawing groups like fluorine, have been shown to enhance potency in some series. nih.govdundee.ac.uk

| Scaffold Position/Modification | General Observation from Indazole Derivatives | Impact on Biological Activity |

|---|---|---|

| Indazole Core | Considered a privileged scaffold with better activity than similar cores like benzoimidazole. nih.gov | Essential for binding to many biological targets. |

| N-1 Position (e.g., Benzyl group) | Influences orientation and interaction within the binding pocket. | Critical for potency and selectivity. |

| C-3 Position (e.g., Furyl group) | Heterocyclic substitutions are often most effective. nih.gov | Directly interacts with key residues of the target protein. |

| C-6 Position (e.g., Iodo group) | Halogen substitutions can introduce halogen bonding, enhancing binding affinity. | Can improve potency and modulate pharmacokinetic properties. |

| N-2 Position (e.g., Acetyl group) | Modulates electronic properties and can influence solubility and metabolic stability. | Fine-tunes the overall activity profile of the compound. |

Enzyme Inhibition Mechanisms (e.g., Kinase Inhibitors, IDO1)

Indazole derivatives are well-documented as inhibitors of various enzymes, a mechanism central to their therapeutic potential.

Kinase Inhibition : Many indazole-based compounds function as kinase inhibitors. Kinases are a large family of enzymes that play a key role in cell signaling, and their dysregulation is a hallmark of cancer. Indazole derivatives often act as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the enzyme from performing its function.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition : IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.gov In the context of cancer, IDO1 is often overexpressed in tumor cells, leading to a depletion of tryptophan in the tumor microenvironment. nih.gov This suppresses the activity of immune cells like T-cells and natural killer cells, allowing the tumor to evade the immune system. nih.gov Indazole derivatives can act as potent IDO1 inhibitors. By binding to the active site of the enzyme, they block the breakdown of tryptophan, thereby restoring local tryptophan levels and enhancing anti-tumor immune responses. nih.govnih.gov The mechanism often involves interaction with the heme cofactor within the enzyme's active site.

| Target Enzyme | General Inhibition Mechanism by Indazole Derivatives | Therapeutic Implication |

|---|---|---|

| Protein Kinases (e.g., VEGFR, PDGFR) | ATP-competitive inhibition; the indazole scaffold mimics the adenine (B156593) ring of ATP, binding to the enzyme's active site. | Anti-cancer (inhibition of tumor growth, angiogenesis). |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Directly bind to the enzyme, often interacting with the heme group, to block tryptophan catabolism. nih.gov | Cancer immunotherapy (reversal of tumor-induced immune suppression). nih.gov |

Receptor Binding and Modulation Mechanisms (e.g., TRPV1 Antagonists, FGFRs)

Beyond enzyme inhibition, indazole derivatives can also exert their effects by binding to and modulating the function of cellular receptors.

Transient Receptor Potential Vanilloid 1 (TRPV1) : TRPV1 is an ion channel that plays a critical role in pain and inflammation signaling. While direct studies on this compound are not available, related structures are known to modulate TRPV1. These compounds can act as antagonists, blocking the channel's activation. The binding mechanism often involves interaction with a hydrophobic cavity formed by specific amino acid residues like Tyr512 and Thr551 in the human TRPV1 sequence. mdpi.com By blocking this receptor, indazole derivatives could potentially serve as analgesic and anti-inflammatory agents.

Fibroblast Growth Factor Receptors (FGFRs) : FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Indazole derivatives have been developed as potent inhibitors of FGFRs, functioning by competing with ATP at the intracellular kinase domain, thereby blocking downstream signaling pathways.

Molecular Interactions with Biological Targets (e.g., DNA Binding, Specific Biomolecules)

The efficacy of this compound derivatives as therapeutic agents depends on the precise molecular interactions they form with their biological targets. These non-covalent interactions stabilize the ligand-target complex and are key to the mechanism of action.

Hydrogen Bonds : The nitrogen atoms in the indazole ring and the oxygen of the acetyl group can act as hydrogen bond acceptors, while the N-H group in a 1H-indazole tautomer can be a hydrogen bond donor. These interactions with amino acid residues like glutamic acid or threonine are critical for anchoring the inhibitor in the active site. mdpi.com

Hydrophobic Interactions : The bicyclic aromatic structure of the indazole core provides a significant hydrophobic surface that can engage in van der Waals interactions with nonpolar residues (e.g., leucine, valine, alanine) in the binding pocket of a target protein.

Halogen Bonding : The iodine atom at the C-6 position is a key feature. Iodine can participate in halogen bonding, a highly directional interaction between the electrophilic region of the halogen and a nucleophilic site (like a carbonyl oxygen) on the protein. This can significantly enhance binding affinity and selectivity.

DNA Intercalation : Some heterocyclic compounds, like acridines, can exert their effects by intercalating between the base pairs of DNA, inhibiting processes like DNA replication and transcription. ijper.org While not the primary mechanism for all indazoles, the planar structure of the indazole ring suggests that certain derivatives could potentially interact with DNA.

In Silico Screening and Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Computational methods, particularly in silico screening and molecular docking, are powerful tools for predicting the biological activity of compounds like this compound. jchemlett.com These techniques allow researchers to model the interaction between a ligand and a protein target at the atomic level.

The process typically involves:

Target Identification : A potential biological target (e.g., a kinase, an enzyme like COX-2) is identified, and its three-dimensional crystal structure is obtained from a database. scielo.brresearchgate.net

Ligand Preparation : The 3D structure of the indazole derivative is generated and optimized.

Molecular Docking : A docking algorithm places the ligand into the binding site of the target protein in various orientations and conformations. ijper.org

Scoring and Analysis : The interactions are scored based on binding energy calculations (e.g., Glide score, docking score in kcal/mol). Lower binding energy scores typically indicate a more stable and favorable interaction. ijper.org

These studies help in predicting binding affinity, identifying key interacting amino acid residues, and guiding the rational design of more potent inhibitors before they are synthesized in the lab. jchemlett.com

| Compound Class | Potential Target Protein | Predicted Interaction Type | Significance of In Silico Study |

|---|---|---|---|

| Indazole Derivatives | Topoisomerase-II | Hydrogen bonding and hydrophobic interactions within the active site. ijper.org | Identifies potential anti-cancer agents by predicting inhibition of DNA replication. |

| Indazole Derivatives | Cyclooxygenase-2 (COX-2) | Binding to the catalytic site, preventing prostaglandin (B15479496) synthesis. researchgate.net | Predicts anti-inflammatory activity. |

| Indazole Derivatives | Histone Deacetylases (HDACs) | Interaction with the zinc-containing active site. jchemlett.com | Suggests potential for treating neurodegenerative diseases like Alzheimer's. jchemlett.com |

Cellular Pathway Modulation: Cell Cycle Arrest and Apoptosis Induction Mechanisms

A primary mechanism by which indazole derivatives exert their anti-cancer effects is by modulating cellular pathways that control cell proliferation and death.

Cell Cycle Arrest : The cell cycle is a tightly regulated process that governs cell division. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Indazole derivatives can intervene in this process, causing cell cycle arrest at specific checkpoints, such as the G1, S, or G2/M phases. mdpi.comnih.gov This arrest prevents the cancer cells from dividing and can provide an opportunity for DNA repair or for the induction of cell death. The mechanism often involves the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.com

Apoptosis Induction : Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells. Many cancer cells evade apoptosis. Indazole derivatives can induce apoptosis, primarily through the intrinsic or mitochondrial pathway. mdpi.comvivantechnologies.com This process involves:

Upregulation of Pro-apoptotic Proteins : Increasing the levels of proteins like Bax and Bak. mdpi.comvivantechnologies.com

Downregulation of Anti-apoptotic Proteins : Decreasing the levels of proteins like Bcl-2 and Bcl-xL. mdpi.comvivantechnologies.com

Mitochondrial Disruption : The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. vivantechnologies.com

Caspase Activation : Cytochrome c triggers the activation of a cascade of enzymes called caspases, starting with caspase-9 and leading to the executioner caspase-3. mdpi.com

Cell Death : Activated caspase-3 cleaves key cellular proteins, such as PARP, leading to the characteristic morphological changes of apoptosis and ultimately, cell death. mdpi.comnih.gov

Materials Science Applications: Mechanisms of Functionalization

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a versatile building block in materials science. The unique electronic structure of the fused benzene (B151609) and pyrazole (B372694) rings, combined with the numerous sites available for chemical modification, allows for the precise tuning of its properties. The functionalization of the indazole core is central to its application in advanced materials, enabling the development of novel polymers, dyes, and catalysts with tailored characteristics. The mechanisms of functionalization leverage the inherent reactivity and electronic nature of the indazole system to control optical, electrical, and catalytic behaviors.

The exploitation of indazole derivatives in advanced materials is rooted in the principles of molecular engineering, where the strategic addition of functional groups modifies the electronic and photophysical properties of the core scaffold. The π-conjugated system of indazole is responsible for its fundamental optical properties, and its modification can lead to materials suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and sensors. societechimiquedefrance.fr

The electronic properties of organic molecules are largely dictated by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Functionalizing the indazole ring with electron-donating or electron-withdrawing groups can systematically alter this HOMO-LUMO gap, thereby tuning the absorption and emission wavelengths of the material. A smaller energy gap generally leads to absorption at longer wavelengths (a red shift) and can enhance properties relevant to nonlinear optics (NLO). nih.govresearchgate.net Organic NLO materials are crucial for technologies like optical data storage and frequency mixing, and their performance relies on intramolecular charge transfer (ICT), a process that can be engineered by creating donor-acceptor structures within the indazole derivative. nih.gov

A compelling example of this principle is seen in 3-keto-indazole derivatives, which exhibit multi-colored phosphorescence. rsc.org Researchers have synthesized derivatives with different ketoaryl groups at the 3-position and observed that the emission color is highly dependent on the substituent. While derivatives bearing 4-diphenylaminophenyl or pyrenyl groups show fluorescence at room temperature, all synthesized 3-keto-indazoles display phosphorescence at 80 K, with colors ranging from blue to green to red based on the specific functional group attached. rsc.org This demonstrates a clear structure-property relationship where the nature of the substituent directly modulates the emissive energy states of the molecule.

Furthermore, the material's environment plays a critical role. While these 3-keto-indazole derivatives did not show phosphorescence at room temperature in solution or as a pure solid, dispersing them in a phenylbenzoate matrix at low concentrations successfully produced room-temperature phosphorescence in various colors. rsc.org This highlights a mechanism where the rigid matrix minimizes non-radiative decay pathways, allowing the phosphorescent properties to be exploited under ambient conditions. Theoretical calculations have been used to elucidate these optical properties, confirming the electronic transitions responsible for the observed phenomena. rsc.org Such tunability makes indazole derivatives promising candidates for developing new luminescent materials. societechimiquedefrance.fr

| Indazole Derivative Type | Substituent Group | Observed Optical Phenomenon | Emission Color (at 80 K) | Key Finding |

|---|---|---|---|---|

| 3-Keto-indazole | 4-diphenylaminophenyl | Fluorescence (RT) & Phosphorescence (80 K) | Varies | Substituent-dependent dual luminescence observed. rsc.org |

| 3-Keto-indazole | Pyrenyl | Fluorescence (RT) & Phosphorescence (80 K) | Varies | Substituent-dependent dual luminescence observed. rsc.org |

| 3-Keto-indazole | Various Ketoaryl Groups | Phosphorescence (80 K) | Blue, Green, or Red | Emission color is tunable based on the specific substituent. rsc.org |

| 3-Keto-indazole | Various Ketoaryl Groups | Room-Temperature Phosphorescence | Various | Achieved by dispersing the derivative in a phenylbenzoate matrix. rsc.org |

The incorporation of indazole moieties into polymers, dyes, and pigments is a powerful strategy for creating functional materials with enhanced properties. The heterocyclic indazole ring can impart desirable characteristics such as improved thermal stability, specific binding capabilities, and photoswitchable behavior.

One mechanism for integrating indazoles into materials is through copolymerization. A notable example is the copolymerization of a functionalized indazole, 5,6-dihydroxy-1H-indazole (DHI), with dopamine (B1211576). nih.gov This process, inspired by mussel-inspired chemistry, creates a copolymer coating where the indazole unit is an integral part of the polymer backbone. The DHI is compatibly polymerizable with dopamine under the same reaction conditions, allowing for the creation of copolymer coatings with varying molar ratios. nih.gov The functional mechanism here is twofold: while the polydopamine (PDA) component provides the structural framework, the incorporated DHI units enhance the material's colloidal stability and introduce additional metal-coordinating functionality via their pyrazole moieties. nih.gov This results in a material with an enhanced binding affinity for metal ions like copper(II), opening avenues for applications in cargo carrying or specialized coatings. nih.gov

In the realm of dyes, indazole derivatives have been developed as robust photoswitches. Arylazoindazoles, a class of azo dyes containing an indazole heterocycle, exhibit photochemical isomerization, meaning their structure and, consequently, their color can be changed by exposure to light. acs.org The mechanism involves the reversible transformation between two isomers, E and Z, upon irradiation. These indazole-based photoswitches show high fatigue resistance, allowing them to be switched back and forth many times without degrading. Moreover, the Z-isomers possess long thermal half-lives, remaining in their switched state for up to several days at room temperature, which is a critical feature for applications requiring stable information storage. acs.org The indazole scaffold also provides a "handle" for further functionalization, allowing the properties of the photoswitch to be fine-tuned for specific applications. acs.org

| Material | Indazole Derivative | Method of Incorporation | Enhanced Property | Mechanism of Function |

|---|---|---|---|---|

| Poly(DHI-co-dopamine) Coating | 5,6-dihydroxy-1H-indazole (DHI) | Copolymerization with dopamine | Enhanced binding with copper(II) ions nih.gov | Pyrazole moieties on the indazole provide additional coordinating sites for metal ions. nih.gov |

| Poly(DHI-co-dopamine) Coating | 5,6-dihydroxy-1H-indazole (DHI) | Copolymerization with dopamine | Improved colloidal stability nih.gov | The incorporation of the heterocyclic DHI unit modifies the overall polymer structure and interactions. nih.gov |

| Arylazoindazole Photoswitch | Arylazoindazole | Synthesis of discrete dye molecule | Photoswitching with high fatigue resistance acs.org | Reversible photochemical E/Z isomerization of the azo group linked to the indazole. acs.org |

| Arylazoindazole Photoswitch | Arylazoindazole | Synthesis of discrete dye molecule | Long thermal half-life of Z-isomer acs.org | The indazole heterocycle contributes to the electronic structure, stabilizing the switched form. acs.org |

In the field of catalysis, the indazole structure serves as a "privileged scaffold" for the design of ancillary ligands that coordinate to a metal center. These ligands are crucial as they modulate the electronic and steric environment of the metal, directly influencing its catalytic activity, selectivity, and stability. The functionalization of the indazole scaffold provides a mechanism to systematically tune these properties.

A clear demonstration of this principle is the development of an indazole-phosphine ligand for use in gold(I) catalysis. nih.govacs.org Phosphines are common ligands in this field, and their properties can be altered through chemical modification to enhance catalytic performance. In this work, an indazole phosphine (B1218219) ligand scaffold was designed specifically to allow for the facile introduction of a positive charge through the methylation of one of the indazole's nitrogen atoms. nih.govacs.org

The mechanism of action centers on the electronic effect of this modification. By methylating the indazole, a cationic charge is introduced into the ligand's backbone. This positive charge withdraws electron density from the phosphine group, which in turn weakens its σ-donation to the coordinated gold(I) center. nih.gov This makes the gold atom more electrophilic and, therefore, a more active catalyst for reactions involving the activation of alkenes or alkynes, such as propargyl amide cyclization. nih.gov

| Catalyst System | Reaction | Conditions | Conversion (%) after 4h | Mechanistic Insight |

|---|---|---|---|---|

| Neutral Indazole-Phosphine-AuCl | Propargyl Amide Cyclization | 1 mol% catalyst, CDCl₃/HFIP (9:1) | 66% | The neutral ligand provides moderate catalytic activity. nih.govacs.org |

| Cationic Indazole-Phosphine-Au Complex | Propargyl Amide Cyclization | 1 mol% catalyst, CDCl₃/HFIP (9:1) | 89% | The cationic charge on the indazole scaffold enhances the electrophilicity and activity of the gold center. nih.govacs.org |

| Ph₃PAuCl (Reference Catalyst) | Propargyl Amide Cyclization | 1 mol% catalyst, CDCl₃/HFIP (9:1) | 13% | Standard phosphine ligand shows significantly lower activity under these conditions. nih.govacs.org |

Future Directions and Emerging Research Avenues for 2 Acetyl 6 Iodo 2h Indazole

Development of Novel and More Efficient Synthetic Routes

The synthesis of 2H-indazoles has traditionally relied on methods like the Cadogan cyclization, which involves the reductive cyclization of nitroaromatic compounds. nih.gov However, these reactions often require harsh conditions, such as high temperatures (typically >150 °C) while refluxing in reagents like trialkyl phosphites. nih.gov A significant future direction lies in refining these classical methods and discovering entirely new pathways that offer milder conditions, higher yields, and greater functional group tolerance.

Recent advances have already shown promise in making the Cadogan reaction proceed at lower temperatures, around 80 °C. nih.gov An even milder approach involves the isolation of 2H-indazole N-oxide intermediates, which allows the formal cyclization to occur at room temperature. nih.gov

Beyond modifying existing reactions, a major area of development is the use of transition-metal-catalyzed C-H activation and annulation strategies. researchgate.netresearchgate.net These methods are recognized as powerful and efficient tools for constructing complex heterocyclic structures in a more step-economic fashion. nih.gov For instance, rhodium-catalyzed C-H activation/cyclization cascades involving azoxy compounds and alkynes have been developed to produce 2H-indazoles in good yields. nih.gov Future work will likely focus on expanding the range of accessible catalysts (beyond palladium, rhodium, and copper) and reaction partners to create a more diverse library of 2H-indazole derivatives from simple precursors. researchgate.net

| Synthetic Strategy | Typical Conditions | Advantages/Research Focus |

| Classical Cadogan Reaction | High temperatures (>150 °C), excess trialkyl phosphite (B83602) nih.gov | Robust and well-established |

| Modified Cadogan Reaction | Milder temperatures (80 °C), isolation of N-oxide intermediates nih.gov | Improved energy efficiency, milder conditions |

| Transition-Metal Catalysis | Rhodium, Palladium, or Copper catalysts nih.govresearchgate.net | High efficiency, step-economy, functional group tolerance nih.gov |

| Flow Chemistry Protocols | Continuous flow reactors, back-pressure regulation researchgate.net | Enhanced safety, faster kinetics, scalability |

Exploration of Advanced Functionalization Strategies for Enhanced Selectivity

Once the 2H-indazole core is formed, the ability to selectively install functional groups at specific positions is crucial for tuning its properties. Late-stage functionalization via C-H activation is a primary avenue for this exploration, allowing for the diversification of complex molecules without de novo synthesis. researchgate.netnih.gov Research in this area is increasingly focused on achieving high regioselectivity.

Future efforts will concentrate on developing catalyst and directing-group systems that can precisely target specific C-H bonds on the 2H-indazole scaffold. For example, transition metal catalysts are being used to achieve ortho C2'-H functionalization on 2-aryl-2H-indazoles. nih.gov Similarly, methods for the selective functionalization of the C3-position of the indazole ring are being pursued through both transition-metal-catalyzed and radical-based pathways. nih.gov The challenge lies in creating methodologies that can differentiate between the various C-H bonds on both the pyrazole (B372694) and benzene (B151609) rings of the indazole structure, thereby providing chemists with a complete toolkit for molecular editing.

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Prediction

The synergy between experimental chemistry and artificial intelligence is set to revolutionize the design and synthesis of molecules like 2-acetyl-6-iodo-2H-indazole. Machine learning (ML) models are increasingly being developed to predict the outcomes of chemical reactions with high accuracy. nih.gov

By training on large datasets of known reactions, these ML models can forecast reaction yields and selectivity, including enantioselectivity. nih.gov For instance, a deep feed-forward neural network (DFNN) has demonstrated the ability to make "out-of-range" predictions, accurately forecasting high enantiomeric excess even when trained on data with low excess values. nih.gov This predictive power is invaluable for optimizing synthetic routes and reducing the trial-and-error inherent in laboratory work.

In the future, AI will be further integrated into the design process itself. Generative models could propose novel 2H-indazole derivatives with desired biological or material properties, while other algorithms simultaneously predict viable and efficient synthetic pathways to create them. This data-driven approach will accelerate the discovery of new functional molecules based on the 2H-indazole scaffold.

Deepening Mechanistic Understanding through Advanced Computational Models

A robust understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. While classical mechanisms, such as the nitrene intermediate in the Cadogan reaction, have been widely accepted, recent findings suggest more complex pathways may be at play. nih.gov The isolation of 2H-indazole N-oxides demonstrates that non-nitrene pathways are viable, challenging long-held assumptions. nih.gov

Future research will heavily rely on advanced computational models, such as Density Functional Theory (DFT) calculations, to elucidate these complex reaction pathways. These models can map out energy landscapes, identify transition states, and predict the most likely course of a reaction under given conditions. For example, calculations have been used to show that certain palladium complexes have lower energy barriers for the formation of intermediates in cross-coupling reactions, leading to higher catalytic outputs. researchgate.net By combining computational insights with experimental validation, a more nuanced and accurate picture of how 2H-indazoles are formed and functionalized will emerge, enabling more rational and predictable synthetic design.

Expanding the Scope of Mechanistic Biological and Materials Applications

The 2H-indazole scaffold is a well-established pharmacophore, present in numerous compounds with diverse biological activities. nih.gov A primary area of application has been in oncology, with many indazole derivatives functioning as kinase inhibitors. researchgate.net For example, specific derivatives have shown potent inhibitory activity against targets like VEGFR-2, Tie-2, and EphB4, which are crucial in angiogenesis (the formation of new blood vessels that support tumor growth). nih.gov

The future for compounds like this compound involves exploring a broader range of biological targets. Emerging research has identified 2H-indazole derivatives with promising dual anti-inflammatory and antimicrobial properties. doaj.org Certain compounds have demonstrated in vitro inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, while also showing potent activity against protozoa like G. intestinalis and yeasts like Candida albicans. doaj.org The 6-iodo substitution on the scaffold provides a convenient handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships to optimize potency and selectivity for these and other biological targets. This positions this compound as a valuable starting point for the development of next-generation therapeutic agents.

| Biological Target Class | Specific Examples | Therapeutic Potential |

| Receptor Tyrosine Kinases | VEGFR-2, Tie-2, EphB4 nih.gov | Anticancer (anti-angiogenesis) |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) doaj.org | Anti-inflammatory |

| Protozoal Pathogens | Giardia intestinalis, Trichomonas vaginalis doaj.org | Antiprotozoal |

| Fungal/Yeast Pathogens | Candida albicans, Candida glabrata doaj.org | Antifungal |

Q & A

Q. What synthetic methodologies are effective for preparing 2-acetyl-6-iodo-2H-indazole?

A robust synthesis involves coupling iodination at the 6-position of 2-acetylindazole precursors. A reflux-based approach using acetic acid as a solvent and sodium acetate as a catalyst can facilitate the formation of acetylated indazole derivatives. For example, analogous indazole syntheses employ reflux conditions (3–5 hours) followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Optimization of stoichiometry (e.g., 1.1 equivalents of iodinating agents) and purification via column chromatography (silica gel, ethyl acetate/hexane) can enhance yield and purity.

Q. How should crystallographic data for this compound be collected and refined?

Single-crystal X-ray diffraction is the gold standard. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Refinement via SHELXL (monoclinic space group P2₁/c) is recommended for small-molecule structures. Key parameters include unit cell dimensions (a, b, c, β), displacement parameters, and hydrogen bonding networks. For example, 2-methyl-6-nitro-2H-indazole crystallized with a = 3.793 Å, b = 12.200 Å, and β = 95.7° .

Q. What spectroscopic techniques validate the structure of this compound?

- ¹H/¹³C NMR : Confirm acetyl (δ ~2.6 ppm for CH₃) and aromatic proton environments.

- IR : Detect C=O stretching (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- MS (ESI) : Molecular ion peak [M+H]⁺ at m/z 271.1 (calculated for C₉H₇IN₂O).

Deuterated solvents (e.g., DMSO-d₆) minimize signal interference .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases). For example, indazole derivatives exhibit affinity for CDK1/GSK3β, with docking scores < -8.0 kcal/mol .

Q. How to resolve contradictions in biological activity data for this compound derivatives?

Q. What strategies improve the solubility of this compound for in vivo studies?

- Co-solvent systems : Use PEG-400/water (70:30) or DMSO/saline (≤10% v/v).

- Prodrug design : Introduce phosphate or glycoside moieties at the acetyl group.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) .

Q. How to analyze structure-activity relationships (SAR) for iodinated indazole derivatives?

- Substitution patterns : Compare 6-iodo vs. 6-bromo analogs in enzyme inhibition assays.

- Pharmacophore mapping : Identify critical groups (e.g., acetyl for hydrogen bonding).

- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity .

Data Contradiction Analysis

3.1 Discrepancies in reported melting points for this compound

Potential causes:

Q. Conflicting cytotoxicity results across cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.